4-Fluoroiodobenzene-13C6

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

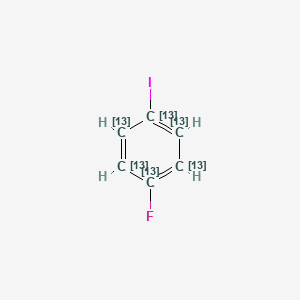

Structure

3D Structure

Eigenschaften

Molekularformel |

C6H4FI |

|---|---|

Molekulargewicht |

227.955 g/mol |

IUPAC-Name |

1-fluoro-4-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene |

InChI |

InChI=1S/C6H4FI/c7-5-1-3-6(8)4-2-5/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1 |

InChI-Schlüssel |

KGNQDBQYEBMPFZ-IDEBNGHGSA-N |

Isomerische SMILES |

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1F)I |

Kanonische SMILES |

C1=CC(=CC=C1F)I |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Fluoroiodobenzene-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of 4-Fluoroiodobenzene-¹³C₆, a stable isotope-labeled compound of significant interest in advanced scientific research. This document details its core characteristics, expected spectral data, and potential applications, offering a valuable resource for professionals in organic synthesis, drug development, and metabolic research.

Core Chemical and Physical Properties

4-Fluoroiodobenzene-¹³C₆ shares nearly identical physical and chemical properties with its unlabeled counterpart, with the primary distinction being its increased molecular weight due to the incorporation of six ¹³C atoms. This isotopic labeling makes it an invaluable tool for tracing and quantification in complex biological and chemical systems.

| Property | Value | Source |

| Molecular Formula | ¹³C₆H₄FI | N/A |

| Molecular Weight | 228.02 g/mol | Calculated |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 182-184 °C | [2][3][4] |

| Melting Point | -20 °C | [2][3][4] |

| Density | ~1.925 g/mL at 25 °C | [2][3][4] |

| Refractive Index | n20/D ~1.583 | [2][3][4] |

| Solubility | Insoluble in water | [5] |

| Stability | Stable under normal conditions. Light sensitive. | [5][6] |

| Storage | Keep in a dark place, sealed in dry, room temperature conditions. | [7] |

Spectral Data Analysis

The primary analytical distinction of 4-Fluoroiodobenzene-¹³C₆ lies in its mass spectrometry and ¹³C NMR data.

| Spectral Data | Expected Observations for 4-Fluoroiodobenzene-¹³C₆ | Comparison to Unlabeled 4-Fluoroiodobenzene |

| ¹H NMR | The proton NMR spectrum is expected to be very similar to the unlabeled compound, showing characteristic signals for the aromatic protons. However, the signals will exhibit complex splitting patterns due to strong ¹H-¹³C coupling. | The unlabeled compound shows two sets of doublets in the aromatic region. |

| ¹³C NMR | The ¹³C NMR spectrum will show significantly enhanced signals for all six carbon atoms due to their isotopic enrichment. The chemical shifts will be very similar to the unlabeled compound, but the signals will be singlets (in a proton-decoupled spectrum) with much higher intensity. | The unlabeled compound shows characteristic peaks for the four different carbon environments in the benzene (B151609) ring. |

| Mass Spectrometry | The molecular ion peak will be observed at m/z 228, which is 6 units higher than the unlabeled compound. The fragmentation pattern is expected to be similar, with fragments also showing a +6 mass shift where the ¹³C-labeled ring is retained. | The molecular ion peak for the unlabeled compound is at m/z 222.[8] |

Experimental Protocols

Generalized Synthesis of 4-Fluoroiodobenzene-¹³C₆

The synthesis of 4-Fluoroiodobenzene-¹³C₆ would typically start from a commercially available ¹³C-labeled benzene precursor. A common synthetic route involves the Sandmeyer reaction or a related diazotization-iodination sequence.

Materials:

-

Aniline-¹³C₆

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Potassium iodide (KI)

-

Diethyl ether or other suitable organic solvent

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Diazotization: Aniline-¹³C₆ is dissolved in an aqueous solution of a strong acid (e.g., HCl, H₂SO₄) and cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite in water is added dropwise to the aniline-¹³C₆ solution while maintaining the low temperature. This reaction forms the diazonium salt.

-

Iodination: A solution of potassium iodide in water is then added to the diazonium salt solution. The mixture is gently warmed to room temperature and then heated to facilitate the decomposition of the diazonium salt and the substitution with iodine.

-

Work-up: The reaction mixture is cooled, and the product is extracted with an organic solvent like diethyl ether.

-

The organic layer is washed with a dilute sodium bicarbonate solution to remove any acidic impurities, followed by a wash with water.

-

The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄).

-

Purification: The solvent is removed by rotary evaporation, and the crude product is purified by distillation or column chromatography to yield pure 4-Fluoroiodobenzene-¹³C₆.

Note: The introduction of the fluorine atom would typically be performed on the ¹³C₆-benzene ring prior to the iodination step, for instance, through electrophilic fluorination of a suitable precursor.

Caption: Generalized synthesis workflow for 4-Fluoroiodobenzene-¹³C₆.

Applications in Research and Development

The unique properties of 4-Fluoroiodobenzene-¹³C₆ make it a powerful tool in various research areas.

-

Metabolic Tracing: In drug metabolism studies, this compound can be used as a tracer to follow the metabolic fate of a drug candidate containing the 4-fluoroiodophenyl moiety. The ¹³C label allows for the unambiguous identification and quantification of metabolites by mass spectrometry.

-

Reaction Mechanism Studies: The isotopic label can be used to elucidate reaction mechanisms in organic synthesis. By tracking the position of the ¹³C atoms in the products, chemists can gain insights into bond-forming and bond-breaking steps.

-

Quantitative Analysis: 4-Fluoroiodobenzene-¹³C₆ can serve as an internal standard in quantitative mass spectrometry assays for the determination of the unlabeled compound in various matrices.

Example Experimental Workflow: Metabolic Tracing Study

Objective: To identify and quantify the metabolites of a hypothetical drug containing a 4-fluoroiodophenyl group.

Methodology:

-

Dosing: A test animal (e.g., rat, mouse) is administered a known dose of the drug, with a small percentage of the dose being the ¹³C₆-labeled version of 4-fluoroiodobenzene incorporated into the drug structure.

-

Sample Collection: Biological samples (e.g., blood, urine, feces) are collected at various time points.

-

Sample Preparation: The samples are processed to extract the drug and its potential metabolites. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.

-

LC-MS/MS Analysis: The extracts are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer is set to monitor for the mass of the parent drug and its expected metabolites, as well as their ¹³C₆-labeled counterparts.

-

Data Analysis: The presence of the ¹³C₆-labeled metabolites confirms their origin from the administered drug. The ratio of the peak areas of the unlabeled and labeled metabolites allows for accurate quantification.

Caption: Workflow for a metabolic tracing study using 4-Fluoroiodobenzene-¹³C₆.

Safety Information

The safety precautions for 4-Fluoroiodobenzene-¹³C₆ are expected to be the same as for the unlabeled compound. It is classified as an irritant.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][8]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

Researchers should always consult the Safety Data Sheet (SDS) before handling this chemical and use appropriate personal protective equipment (PPE).

References

- 1. 1-Fluoro-4-iodobenzene(352-34-1) 1H NMR spectrum [chemicalbook.com]

- 2. 352-34-1|1-Fluoro-4-iodobenzene|BLD Pharm [bldpharm.com]

- 3. cphi-online.com [cphi-online.com]

- 4. Fluorobenzene(462-06-6) 13C NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Professional Iodobenzene Supplier [iodobenzene.ltd]

- 7. 4-Fluoroiodobenzene-13C6| Ambeed [ambeed.com]

- 8. 4-Fluoroiodobenzene | C6H4FI | CID 9605 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 4-Fluoroiodobenzene-¹³C₆: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluoroiodobenzene-¹³C₆, a stable isotope-labeled compound of significant interest in pharmaceutical research and organic synthesis. While a specific CAS number for the ¹³C₆ isotopologue is not consistently reported, the CAS number for the unlabeled parent compound, 4-Fluoroiodobenzene, is 352-34-1 .[1][2] This guide will cover the fundamental properties, synthesis, and key applications of this valuable research tool, with the understanding that the chemical and physical properties of the labeled compound are nearly identical to its unlabeled counterpart.

Physicochemical Properties

The physicochemical properties of 4-Fluoroiodobenzene are summarized in the table below. These values are for the unlabeled compound but provide a reliable reference for the ¹³C₆-labeled version.

| Property | Value | Reference |

| Molecular Formula | ¹³C₆H₄FI | |

| Molecular Weight | 228.03 g/mol (for ¹³C₆) | |

| Appearance | Clear yellow to light orange liquid | [2] |

| Boiling Point | 182-184 °C | [3] |

| Melting Point | -20 °C | [3] |

| Density | 1.925 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.583 | [3] |

| Solubility | Insoluble in water | [3] |

| SMILES | F[13c]1[13c]--INVALID-LINK--[13c][13c]1 | |

| InChIKey | KGNQDBQYEBMPFZ-UHFFFAOYSA-N | [1][4] |

Synthesis and Experimental Protocols

The synthesis of 4-Fluoroiodobenzene-¹³C₆ can be adapted from established methods for the unlabeled compound, primarily through the iodination of a ¹³C-labeled fluorobenzene (B45895) precursor.

Proposed Synthesis of 4-Fluoroiodobenzene-¹³C₆

A common method for synthesizing 4-fluoroiodobenzene is the electrophilic iodination of fluorobenzene.[5] To produce the ¹³C₆-labeled version, the synthesis would commence with ¹³C₆-fluorobenzene.

Reaction:

¹³C₆H₅F + I₂ + HIO₃ → ¹³C₆H₄FI + H₂O

A plausible experimental protocol is detailed below:

Materials:

-

¹³C₆-Fluorobenzene

-

Iodine (I₂)

-

Periodic acid (HIO₃)

-

Acetic acid

-

Sulfuric acid

-

Dichloromethane

-

Sodium sulfite (B76179) solution

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve ¹³C₆-Fluorobenzene in glacial acetic acid.

-

Add iodine and periodic acid to the mixture.

-

Cool the flask in an ice bath and slowly add concentrated sulfuric acid while stirring.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker of ice water containing sodium sulfite to quench the excess iodine.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield 4-Fluoroiodobenzene-¹³C₆.

Below is a workflow diagram for the proposed synthesis.

Spectroscopic Data

The primary utility of ¹³C labeling is for analytical purposes, particularly in mass spectrometry and nuclear magnetic resonance.

| Technique | Unlabeled 4-Fluoroiodobenzene | Expected for 4-Fluoroiodobenzene-¹³C₆ |

| Mass Spectrometry (EI) | Molecular Ion (M⁺) at m/z 222 | Molecular Ion (M⁺) at m/z 228 |

| ¹H NMR | Two signals in the aromatic region, appearing as complex multiplets due to H-H and H-F coupling.[4] | Similar chemical shifts and coupling patterns to the unlabeled compound. |

| ¹³C NMR | Four signals in the aromatic region. | A single, complex signal in the aromatic region due to extensive ¹³C-¹³C and ¹³C-¹⁹F coupling. |

| ¹⁹F NMR | A single resonance. | A single resonance with complex coupling to the ¹³C atoms. |

Applications in Research and Drug Development

The incorporation of a stable ¹³C₆ isotope label makes 4-Fluoroiodobenzene-¹³C₆ a powerful tool for researchers.

Metabolic and Pharmacokinetic Studies

Stable isotope-labeled compounds are invaluable in drug metabolism and pharmacokinetic (DMPK) studies.[6][7][8] By using 4-Fluoroiodobenzene-¹³C₆ as a building block in the synthesis of a drug candidate, researchers can:

-

Trace the metabolic fate of the molecule in vivo and in vitro.

-

Accurately quantify the parent drug and its metabolites using mass spectrometry.

-

Elucidate metabolic pathways without the need for radioactive materials.

Mechanistic Studies in Organic Synthesis

4-Fluoroiodobenzene is a versatile building block in organic synthesis, frequently employed in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[3][9][10] The use of the ¹³C₆-labeled version can help in elucidating reaction mechanisms by tracking the carbon skeleton throughout the transformation.

A key application is in palladium-catalyzed C-N cross-coupling reactions to form N-aryl compounds, which are common motifs in pharmaceuticals.[9]

The diagram below illustrates a generalized palladium-catalyzed C-N cross-coupling reaction involving 4-Fluoroiodobenzene-¹³C₆.

Safety and Handling

4-Fluoroiodobenzene is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

This document is intended for informational purposes for qualified research professionals and does not constitute a comprehensive safety data sheet.

References

- 1. 4-Fluoroiodobenzene | C6H4FI | CID 9605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Fluoroiodobenzene, 4-Fluoroiodobenzene 352-34-1, 4-Fluoroiodobenzene suppliers in India. [sodiumiodide.net]

- 3. 1-Fluoro-4-iodobenzene | 352-34-1 [chemicalbook.com]

- 4. 1-Fluoro-4-iodobenzene(352-34-1) 1H NMR [m.chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. metsol.com [metsol.com]

- 9. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

4-Fluoroiodobenzene-13C6 molecular weight

An In-depth Technical Guide to the Molecular Weight of 4-Fluoroiodobenzene-¹³C₆

This guide provides a comprehensive overview of the molecular weight of 4-Fluoroiodobenzene-¹³C₆, intended for researchers, scientists, and professionals in the field of drug development. It includes detailed calculations, experimental protocols for verification, and visual diagrams to illustrate key processes.

Molecular Weight Determination

The molecular weight of 4-Fluoroiodobenzene-¹³C₆ is calculated based on the sum of the atomic masses of its constituent isotopes. The chemical formula for this isotopically labeled compound is ¹³C₆H₄FI. The calculation incorporates the precise mass of each isotope.

Isotopic Composition and Atomic Masses

The following table summarizes the isotopes present in 4-Fluoroiodobenzene-¹³C₆ and their respective atomic masses.

| Element | Isotope | Quantity | Atomic Mass (Da) |

| Carbon | ¹³C | 6 | 13.003354835[1][2][3] |

| Hydrogen | ¹H | 4 | 1.00782503223[4] |

| Fluorine | ¹⁹F | 1 | 18.998403163[5][6] |

| Iodine | ¹²⁷I | 1 | 126.9044719[7][8] |

Calculation of Molecular Weight

The monoisotopic molecular weight is calculated as follows:

(6 × 13.003354835 Da) + (4 × 1.00782503223 Da) + (1 × 18.998403163 Da) + (1 × 126.9044719 Da) = 227.954304 Da

Summary of Molecular Weight Data

| Compound | Chemical Formula | Molecular Weight (Da) |

| 4-Fluoroiodobenzene-¹³C₆ | ¹³C₆H₄FI | 227.954304 |

| 4-Fluoroiodobenzene (unlabeled) | C₆H₄FI | 221.93418[9] |

Experimental Verification Protocol: High-Resolution Mass Spectrometry (HRMS)

To experimentally verify the molecular weight of 4-Fluoroiodobenzene-¹³C₆, high-resolution mass spectrometry is the preferred method. This technique can accurately determine the mass-to-charge ratio (m/z) of the molecular ion, allowing for confirmation of the isotopic composition.

Objective

To determine the accurate mass of the molecular ion of 4-Fluoroiodobenzene-¹³C₆ and confirm its elemental composition.

Materials and Instrumentation

-

Sample: 4-Fluoroiodobenzene-¹³C₆, ~1 mg

-

Solvent: Acetonitrile (HPLC grade) or other suitable solvent

-

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI).

Methodology

-

Sample Preparation:

-

Prepare a stock solution of 4-Fluoroiodobenzene-¹³C₆ at a concentration of 1 mg/mL in the chosen solvent.

-

From the stock solution, prepare a dilute working solution (e.g., 1-10 µg/mL) for infusion or injection into the mass spectrometer.

-

-

Instrument Calibration:

-

Calibrate the mass spectrometer according to the manufacturer's instructions using a standard calibration mixture appropriate for the desired mass range. This ensures high mass accuracy.

-

-

Ionization:

-

Introduce the sample into the ionization source. For a non-polar compound like this, APCI in positive or negative ion mode may be more effective than ESI.

-

Optimize the ionization source parameters (e.g., spray voltage, capillary temperature, gas flows) to achieve a stable and robust signal for the molecular ion.

-

-

Mass Analysis:

-

Acquire mass spectra in full scan mode over a relevant m/z range (e.g., m/z 100-500).

-

Ensure the instrument is operating at a high resolving power (e.g., > 60,000) to enable accurate mass measurement.

-

-

Data Analysis:

-

Identify the peak corresponding to the molecular ion ([M]⁺ or [M]⁻).

-

Determine the experimentally measured m/z value of this peak.

-

Compare the measured accurate mass with the theoretical calculated mass (227.954304 Da). The mass error should ideally be less than 5 ppm.

-

Analyze the isotopic pattern of the molecular ion peak to further confirm the presence of the ¹³C₆ label.

-

Visual Diagrams

Logical Relationship of Molecular Weight Calculation

Caption: Calculation of the molecular weight from constituent atomic masses.

Experimental Workflow for HRMS Analysis

Caption: Workflow for the experimental verification of molecular weight.

References

- 1. Carbon-13 - Wikipedia [en.wikipedia.org]

- 2. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 3. Isotope data for carbon-13 in the Periodic Table [periodictable.com]

- 4. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

- 5. Fluorine-19 - isotopic data and properties [chemlin.org]

- 6. Atomic Weights and Isotopic Compositions for Fluorine [physics.nist.gov]

- 7. Isotope data for iodine-127 in the Periodic Table [periodictable.com]

- 8. Atomic Weights and Isotopic Compositions for Iodine [physics.nist.gov]

- 9. 4-Fluoroiodobenzene | C6H4FI | CID 9605 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Fluoroiodobenzene-¹³C₆: Structure, Synthesis, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluoroiodobenzene-¹³C₆, a stable isotope-labeled compound of significant interest in modern pharmaceutical research. Given the limited availability of direct experimental data for the ¹³C₆-labeled isotopologue, this guide leverages data from its unlabeled analogue, 4-fluoroiodobenzene, to provide a thorough and practical resource. The guide covers the compound's structure and properties, a detailed hypothetical synthesis protocol, expected spectroscopic data, and its critical role as an internal standard in quantitative mass spectrometry for drug metabolism and pharmacokinetic (DMPK) studies.

Physicochemical Properties

4-Fluoroiodobenzene-¹³C₆ is the ¹³C isotopically labeled form of 4-fluoroiodobenzene, where all six carbon atoms of the benzene (B151609) ring are the ¹³C isotope. This isotopic labeling is crucial for its primary application as an internal standard in quantitative analysis, as it is chemically identical to the unlabeled compound but easily distinguishable by mass spectrometry.

Table 1: Physicochemical Properties of 4-Fluoroiodobenzene and its ¹³C₆ Isotopologue

| Property | 4-Fluoroiodobenzene | 4-Fluoroiodobenzene-¹³C₆ (Predicted/Expected) |

| Molecular Formula | C₆H₄FI | ¹³C₆H₄FI |

| Molecular Weight | 222.00 g/mol | 228.02 g/mol |

| Appearance | Colorless to light yellow liquid | Colorless to light yellow liquid |

| Boiling Point | 182-184 °C | 182-184 °C |

| Melting Point | -20 °C | -20 °C |

| Density | 1.925 g/mL at 25 °C | ~1.925 g/mL at 25 °C |

| Refractive Index | n20/D 1.583 | ~1.583 |

| Solubility | Insoluble in water, soluble in organic solvents. | Insoluble in water, soluble in organic solvents. |

Note: The physical properties of the ¹³C₆-labeled compound are expected to be nearly identical to the unlabeled form, with the significant difference being the molecular weight.

Synthesis of 4-Fluoroiodobenzene-¹³C₆

Proposed Synthetic Pathway

The synthesis involves the diazotization of ¹³C₆-aniline followed by a Sandmeyer reaction with potassium iodide.

Caption: Proposed synthesis of 4-Fluoroiodobenzene-¹³C₆ from ¹³C₆-aniline.

Detailed Hypothetical Experimental Protocol

Materials:

-

[¹³C₆]-Aniline

-

Sodium Nitrite (B80452) (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Potassium Iodide (KI)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium thiosulfate (B1220275) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Ice

Procedure:

-

Preparation of the Diazonium Salt:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add [¹³C₆]-aniline (1.0 eq).

-

Add water and concentrated HCl (3.0 eq).

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Dissolve sodium nitrite (1.1 eq) in water and add it dropwise to the aniline (B41778) solution, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C.

-

-

Sandmeyer Reaction:

-

In a separate beaker, dissolve potassium iodide (1.5 eq) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring.

-

Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C until nitrogen evolution ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain 4-Fluoroiodobenzene-¹³C₆.

-

Spectroscopic Data (Expected)

Mass Spectrometry

The electron ionization mass spectrum of 4-fluoroiodobenzene shows a molecular ion peak at m/z = 222. For 4-Fluoroiodobenzene-¹³C₆, the molecular ion peak is expected to be shifted by +6 mass units.

Table 2: Expected Mass Spectrometry Data

| Compound | Molecular Ion Peak (m/z) | Key Fragment Ions (m/z) (Expected) |

| 4-Fluoroiodobenzene | 222 | 95 ([C₆H₄F]⁺), 75 ([C₆H₃]⁺) |

| 4-Fluoroiodobenzene-¹³C₆ | 228 | 101 ([¹³C₆H₄F]⁺), 81 ([¹³C₆H₃]⁺) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of 4-fluoroiodobenzene shows four signals in the aromatic region due to the symmetry of the molecule. For 4-Fluoroiodobenzene-¹³C₆, the spectrum will be significantly more complex due to ¹³C-¹³C coupling. A proton-decoupled spectrum would still show four main resonances, but each would be a complex multiplet.

Table 3: ¹³C NMR Chemical Shifts for 4-Fluoroiodobenzene (in CDCl₃)

| Carbon Atom | Chemical Shift (ppm) |

| C1 (C-F) | 162.5 (d, ¹JCF = 248 Hz) |

| C2, C6 (CH) | 117.5 (d, ²JCF = 22 Hz) |

| C3, C5 (CH) | 138.5 (d, ³JCF = 8 Hz) |

| C4 (C-I) | 92.0 (d, ⁴JCF = 3 Hz) |

For 4-Fluoroiodobenzene-¹³C₆, similar chemical shifts are expected, but the signals will be split by ¹³C-¹³C coupling.

Applications in Drug Development

The primary and most critical application of 4-Fluoroiodobenzene-¹³C₆ is as an internal standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[1] Stable isotope-labeled internal standards are considered the "gold standard" in quantitative mass spectrometry.[2]

Use as an Internal Standard in LC-MS

In drug metabolism and pharmacokinetic (DMPK) studies, it is essential to accurately quantify the concentration of a drug and its metabolites in biological matrices like plasma, urine, and tissues. These matrices are complex and can cause variations in sample preparation and signal suppression or enhancement in the mass spectrometer.

A stable isotope-labeled internal standard like 4-Fluoroiodobenzene-¹³C₆, when used as a component of a labeled drug candidate, co-elutes with the unlabeled analyte and experiences the same matrix effects. By adding a known amount of the labeled standard to the sample before processing, any variations in sample recovery or ionization efficiency can be corrected for by comparing the signal of the analyte to the signal of the internal standard.

Experimental Workflow for a Typical DMPK Study

The following workflow illustrates the use of a ¹³C-labeled compound in a drug metabolism study.

Caption: Workflow for using a ¹³C-labeled internal standard in LC-MS based bioanalysis.

This workflow demonstrates how the stable isotope-labeled internal standard is integral to achieving accurate and precise quantification of drug candidates and their metabolites in complex biological samples, a critical step in the drug development process.

References

4-Fluoroiodobenzene-¹³C₆: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

4-Fluoroiodobenzene-¹³C₆ is a stable, isotopically labeled compound that serves as a critical tool in advanced chemical and biomedical research. Its primary applications lie in its use as a precursor for the synthesis of complex molecules, particularly radiolabeled compounds for imaging techniques like Positron Emission Tomography (PET), and as an internal standard for quantitative analysis by mass spectrometry. The incorporation of six ¹³C atoms provides a distinct mass shift, making it an ideal tracer and quantification standard.

Core Applications

The utility of 4-Fluoroiodobenzene-¹³C₆ stems from two key areas:

-

Precursor in Radiopharmaceutical Synthesis: The non-radioactive ¹³C-labeled compound is a crucial starting material for the synthesis of its ¹⁸F-labeled counterpart, 4-[¹⁸F]Fluoroiodobenzene. This radiolabeled molecule is a versatile building block for the creation of PET tracers used in neuropharmacological research and oncology.[1]

-

Stable Isotope-Labeled Internal Standard: In quantitative mass spectrometry, 4-Fluoroiodobenzene-¹³C₆ is used as an internal standard to improve the accuracy and precision of measurements.[2][3][4] By adding a known amount of the labeled standard to a sample, variations in sample preparation and instrument response can be corrected for.[2][4]

Synthesis of Radiopharmaceuticals

A significant application of 4-Fluoroiodobenzene is in the synthesis of 4-[¹⁸F]Fluoroiodobenzene, a key precursor for various PET radiotracers.[1] The synthesis often involves a nucleophilic substitution reaction on a diaryliodonium salt precursor, followed by purification. The resulting 4-[¹⁸F]Fluoroiodobenzene can then be used in various cross-coupling reactions to build more complex molecules.[1][5]

Experimental Protocol: Synthesis of 1-[¹⁸F]Fluoro-4-iodobenzene

This protocol is a generalized procedure based on methodologies described in the literature.[1]

Materials:

-

Bis(4-iodophenyl)iodonium triflate

-

[¹⁸F]fluoride/Kryptofix® 2.2.2 complex

-

Anhydrous Dimethylformamide (DMF)

-

HPLC system with a reverse-phase column (e.g., Gemini 5 µ RP18 A110)

-

Mobile phase (e.g., 75:25:0.5 v/v/v CH₃CN/H₂O/TEA)

Procedure:

-

Dry the [¹⁸F]fluoride/Kryptofix® 2.2.2 complex.

-

Dissolve bis(4-iodophenyl)iodonium triflate (20 mg, 30 µmol) in 0.5 mL of anhydrous DMF.

-

Add the solution of the iodonium (B1229267) salt to the dried [¹⁸F]fluoride/Kryptofix® 2.2.2 complex at 130 °C.

-

Monitor the reaction progress by radio-HPLC at regular time intervals to determine the optimal reaction time.

-

Purify the resulting 1-[¹⁸F]Fluoro-4-iodobenzene using preparative HPLC.

Palladium-Mediated Cross-Coupling Reactions

Once synthesized, 4-[¹⁸F]Fluoroiodobenzene can be used in various palladium-mediated cross-coupling reactions to label molecules of interest. Examples include the Hartwig-Buchwald amination and the Sonogashira coupling.[1][5]

| Reaction Type | Coupling Partner | Catalyst/Reagents | Solvent | Radiochemical Yield (RCY) | Reference |

| Hartwig-Buchwald N-Arylation | Piperazine | Pd(OAc)₂/RuPhos, NaOtBu | Toluene | 74% | [1] |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₄, CuI | Not Specified | Not Specified | [5] |

Experimental Workflow for Radiopharmaceutical Synthesis

Use as a Stable Isotope-Labeled Internal Standard

The use of stable isotope-labeled internal standards is crucial for accurate quantification in mass spectrometry, as it corrects for variability in sample preparation and analysis.[2][3][4] 4-Fluoroiodobenzene-¹³C₆, with its six ¹³C atoms, provides a significant mass difference from its unlabeled counterpart, preventing isobaric interference while maintaining similar chemical and physical properties.

Principle of Stable Isotope Dilution Mass Spectrometry

Stable isotope dilution mass spectrometry relies on the addition of a known amount of an isotopically labeled standard to a sample before processing. The labeled standard behaves almost identically to the unlabeled analyte throughout the extraction, purification, and analysis steps. By measuring the ratio of the analyte to the internal standard in the mass spectrometer, the initial concentration of the analyte can be accurately determined, as this ratio remains constant regardless of sample losses during preparation.

Experimental Protocol: General Use as an Internal Standard in LC-MS/MS

This is a generalized protocol for the use of 4-Fluoroiodobenzene-¹³C₆ as an internal standard for the quantification of 4-fluoroiodobenzene or a structurally similar analyte.

Materials:

-

4-Fluoroiodobenzene-¹³C₆ stock solution of known concentration

-

Sample containing the analyte

-

LC-MS/MS system

Procedure:

-

Spiking: Add a known amount of the 4-Fluoroiodobenzene-¹³C₆ internal standard solution to each sample, calibrator, and quality control sample at the beginning of the sample preparation process.

-

Sample Preparation: Perform the necessary extraction, derivatization, and other sample preparation steps.

-

LC-MS/MS Analysis: Analyze the prepared samples by LC-MS/MS. Monitor the specific mass transitions for both the unlabeled analyte and the ¹³C₆-labeled internal standard.

-

Quantification: For each sample, calculate the peak area ratio of the analyte to the internal standard.

-

Calibration Curve: Generate a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

-

Concentration Determination: Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Logical Workflow for Quantitative Analysis using an Internal Standard

References

- 1. 4-[18F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[18F]fluoroiodobenzene, Formed via Hypervalent λ3-Iodane Precursors: Application to Build-Up of the Dopamine D4 Ligand [18F]FAUC 316 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Synthesis of 4-Fluoroiodobenzene-¹³C₆: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 4-Fluoroiodobenzene-¹³C₆, a stable isotope-labeled compound with significant potential in drug development and metabolic research. Due to the absence of a directly published synthesis, this document outlines a robust, four-step synthetic route starting from commercially available Benzene-¹³C₆. The proposed synthesis involves nitration, reduction, fluorination via the Balz-Schiemann reaction, and subsequent iodination. Detailed experimental protocols, adapted from established literature procedures for analogous non-labeled compounds, are provided. All quantitative data, including reagent quantities, reaction conditions, and expected yields, are summarized for clarity. Furthermore, a visual representation of the synthetic workflow is presented to facilitate a clear understanding of the entire process. This guide is intended to be a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development, enabling the synthesis of this important labeled compound for various research applications.

Introduction

Isotopically labeled compounds are indispensable tools in modern drug discovery and development. They play a crucial role in a variety of studies, including metabolic profiling, pharmacokinetic analysis, and as internal standards in quantitative bioanalysis. 4-Fluoroiodobenzene-¹³C₆, with its fully carbon-13 labeled aromatic ring, offers a unique signature for mass spectrometry-based detection, making it an ideal tracer for metabolic fate studies of drug candidates containing the 4-fluoroiodophenyl moiety. This guide details a feasible and efficient synthetic route to obtain this valuable research chemical.

Proposed Synthetic Pathway

The proposed synthesis of 4-Fluoroiodobenzene-¹³C₆ commences with commercially available Benzene-¹³C₆ and proceeds through a four-step sequence as illustrated in the workflow diagram below. This pathway was designed based on well-established and high-yielding organic transformations.

Caption: Proposed synthetic workflow for 4-Fluoroiodobenzene-¹³C₆.

Experimental Protocols

The following protocols are adapted from established literature procedures for the synthesis of the corresponding non-labeled compounds. Researchers should exercise all necessary safety precautions and perform risk assessments before conducting these experiments.

Step 1: Nitration of Benzene-¹³C₆ to Nitrobenzene-¹³C₆

This procedure follows the well-established method of electrophilic aromatic substitution.[1][2][3][4][5][6][7][8][9]

-

Materials:

-

Benzene-¹³C₆

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Carbonate (Na₂CO₃) solution (dilute)

-

Anhydrous Calcium Chloride (CaCl₂)

-

Round-bottom flask, reflux condenser, separating funnel, distillation apparatus.

-

-

Procedure:

-

In a round-bottom flask, carefully prepare a nitrating mixture by adding a specific volume of concentrated sulfuric acid to a cooled volume of concentrated nitric acid. For a lab-scale synthesis, a mixture of 35 mL of concentrated HNO₃ and 40 mL of concentrated H₂SO₄ can be used.[1]

-

To this cooled and stirred nitrating mixture, slowly add Benzene-¹³C₆ (e.g., 30 mL) dropwise, ensuring the reaction temperature does not exceed 55-60°C.[1][4][5] An ice bath may be necessary to control the exothermic reaction.

-

After the addition is complete, heat the mixture in a water bath at 60°C for approximately one hour with continuous stirring.[1][2]

-

Cool the reaction mixture and carefully pour it into cold water.

-

Transfer the mixture to a separating funnel. The lower layer of Nitrobenzene-¹³C₆ is separated from the upper aqueous acidic layer.

-

Wash the organic layer sequentially with dilute sodium carbonate solution to neutralize any remaining acid, followed by several washes with water.[1][2]

-

Dry the nitrobenzene-¹³C₆ over anhydrous calcium chloride.

-

Purify the product by distillation, collecting the fraction boiling at approximately 211°C.

-

Step 2: Reduction of Nitrobenzene-¹³C₆ to Aniline-¹³C₆

The reduction of the nitro group to an amine is a standard transformation, commonly achieved using a metal in acidic media.[10][11][12][13][14][15][16][17]

-

Materials:

-

Nitrobenzene-¹³C₆

-

Tin (Sn) granules

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (B78521) (NaOH) solution

-

Steam distillation apparatus.

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, place Nitrobenzene-¹³C₆ (e.g., 20.5 mL) and tin granules (e.g., 50 g).[12]

-

Slowly add concentrated hydrochloric acid (e.g., 110 mL) in portions. The reaction is exothermic and should be controlled by cooling in a water bath if it becomes too vigorous.[12]

-

After the initial vigorous reaction subsides, heat the mixture under reflux for about 30-60 minutes to ensure the complete disappearance of the nitrobenzene (B124822).[13][17]

-

Cool the flask and cautiously make the solution strongly alkaline by adding a concentrated solution of sodium hydroxide to dissolve the tin salts.

-

Isolate the Aniline-¹³C₆ from the reaction mixture by steam distillation.[12][13]

-

The aniline (B41778) in the distillate can be extracted with a suitable organic solvent, dried, and purified by distillation.

-

Step 3: Synthesis of Fluorobenzene-¹³C₆ via Balz-Schiemann Reaction

The Balz-Schiemann reaction is a classic method for introducing a fluorine atom onto an aromatic ring via a diazonium salt intermediate.[18][19][20][21][22][23][24][25][26][27][28][29]

-

Materials:

-

Aniline-¹³C₆

-

Sodium Nitrite (B80452) (NaNO₂)

-

Hydrochloric Acid (HCl)

-

Fluoroboric Acid (HBF₄)

-

Sand, distillation apparatus.

-

-

Procedure:

-

Dissolve Aniline-¹³C₆ in hydrochloric acid and cool the solution to 0-5°C in an ice-salt bath.

-

Slowly add a cold aqueous solution of sodium nitrite to the aniline solution, maintaining the temperature below 5°C, to form the benzenediazonium (B1195382) chloride-¹³C₆.[22]

-

To the cold diazonium salt solution, add a cold solution of fluoroboric acid. The benzenediazonium tetrafluoroborate-¹³C₆ will precipitate.

-

Filter the precipitate, wash it with cold water, cold methanol, and then ether, and dry it carefully.

-

The dry benzenediazonium tetrafluoroborate-¹³C₆ is then thermally decomposed by gentle heating. This can be done by mixing it with sand and heating, which leads to the formation of Fluorobenzene-¹³C₆, nitrogen gas, and boron trifluoride.[22]

-

The Fluorobenzene-¹³C₆ is then collected by distillation. A typical yield for this reaction is in the range of 51-57%.[18]

-

Step 4: Iodination of Fluorobenzene-¹³C₆ to 4-Fluoroiodobenzene-¹³C₆

The final step involves the electrophilic iodination of the activated fluorobenzene (B45895) ring.[30][31]

-

Materials:

-

Fluorobenzene-¹³C₆

-

Iodine (I₂)

-

Sodium Periodate (B1199274) (NaIO₄)

-

Acetic Acid

-

Acetic Anhydride (B1165640)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Sulfite (B76179) (Na₂SO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Silica (B1680970) gel for column chromatography.

-

-

Procedure:

-

In a round-bottom flask, prepare a mixture of glacial acetic acid and acetic anhydride and cool it in an ice-water bath to 5-10°C.

-

To this cooled mixture, add iodine and sodium periodate while maintaining the temperature.

-

Slowly add concentrated sulfuric acid, followed by the slow addition of Fluorobenzene-¹³C₆.

-

Allow the reaction to warm to room temperature and stir for several hours (e.g., 5 hours).

-

Quench the reaction by adding a solution of sodium sulfite in ice water.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with a saturated sodium bicarbonate solution and then dry over anhydrous sodium sulfate.

-

After removing the solvent under reduced pressure, the crude product is purified by silica gel column chromatography to yield 4-Fluoroiodobenzene-¹³C₆. A reported yield for a similar non-labeled reaction is 71%.[31]

-

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis of 4-Fluoroiodobenzene-¹³C₆. The yields are based on reported values for analogous non-labeled reactions and should be considered as estimates.

| Step | Reaction | Key Reagents | Reaction Conditions | Typical Yield (%) | Reference |

| 1 | Nitration | Benzene-¹³C₆, HNO₃, H₂SO₄ | 50-60°C, 1 hour | ~80-98% | [1][8][32][33] |

| 2 | Reduction | Nitrobenzene-¹³C₆, Sn, HCl | Reflux, 30-60 min | ~68-90% | [16][34] |

| 3 | Balz-Schiemann | Aniline-¹³C₆, NaNO₂, HBF₄ | 0-5°C then thermal decomposition | ~51-70% | [18][24][25] |

| 4 | Iodination | Fluorobenzene-¹³C₆, I₂, NaIO₄, H₂SO₄ | Room Temperature, 5 hours | ~69-71% | [31] |

Conclusion

This technical guide outlines a comprehensive and feasible multi-step synthesis for 4-Fluoroiodobenzene-¹³C₆, a valuable tool for researchers in drug development and related scientific fields. By providing detailed experimental protocols and summarizing expected quantitative outcomes, this document aims to facilitate the in-house synthesis of this important isotopically labeled compound. The proposed route relies on well-understood and high-yielding chemical transformations, making it an accessible and practical approach for synthetic chemists.

References

- 1. chemistnotes.com [chemistnotes.com]

- 2. Nitrobenzene : Laboratory preparation, Properties and Uses. [chemicalnote.com]

- 3. Preparation of nitrobenzene | DOCX [slideshare.net]

- 4. uobabylon.edu.iq [uobabylon.edu.iq]

- 5. pharmacy.tiu.edu.iq [pharmacy.tiu.edu.iq]

- 6. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 7. Synthesis of Nitrobenzene and Aniline [designer-drug.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Khan Academy [khanacademy.org]

- 10. scribd.com [scribd.com]

- 11. Prepare / convert nitrobenzene into aniline. [allen.in]

- 12. prepchem.com [prepchem.com]

- 13. youtube.com [youtube.com]

- 14. quora.com [quora.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. How to convert aniline to fluorobenzene? - askIITians [askiitians.com]

- 20. quora.com [quora.com]

- 21. How will you convert aniline into fluorobenzene? [allen.in]

- 22. How will you convert the following Aniline to fluo class 12 chemistry CBSE [vedantu.com]

- 23. Video: A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor [jove.com]

- 24. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor [jove.com]

- 25. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. (2023) | Zhangtao Zhou [scispace.com]

- 26. Balz Schiemann (Reaction) [quimicaorganica.org]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 30. Professional Iodobenzene Supplier [iodobenzene.ltd]

- 31. Page loading... [wap.guidechem.com]

- 32. pubs.acs.org [pubs.acs.org]

- 33. m.youtube.com [m.youtube.com]

- 34. youtube.com [youtube.com]

A Technical Guide to 4-Fluoroiodobenzene-¹³C₆: Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role of 4-Fluoroiodobenzene-¹³C₆, a stable isotope-labeled compound, in advancing scientific research and pharmaceutical development. This document provides a comprehensive overview of its suppliers, key applications, and detailed experimental protocols where it serves as a critical tool.

Introduction to 4-Fluoroiodobenzene-¹³C₆

4-Fluoroiodobenzene-¹³C₆ is a specialized chemical reagent where the six carbon atoms of the benzene (B151609) ring are replaced with the stable isotope carbon-13. This isotopic labeling provides a distinct mass shift, making it an invaluable tool for quantitative analysis in mass spectrometry and as a tracer in metabolic studies. Its structural similarity to the unlabeled counterpart ensures that it behaves almost identically in biological and chemical systems, allowing for precise tracking and quantification.

Supplier and Product Specifications

A critical aspect for researchers is the availability and quality of 4-Fluoroiodobenzene-¹³C₆. Several chemical suppliers offer this isotopically labeled compound. The following table summarizes the available quantitative data from prominent suppliers to facilitate comparison.

| Supplier | Product Number | CAS Number | Isotopic Purity | Chemical Purity | Available Quantities |

| MedchemExpress | HY-138561S | N/A | 99% | >98% | 1mg, 5mg, 10mg |

| BLD Pharm | BD01462662 | N/A | N/A | N/A | Inquire |

| Cambridge Isotope Laboratories | CLM-4326-0.1 (Fluorobenzene-¹³C₆) | 1028184-48-6 | 99% | 98% | 0.1g |

| LGC Standards (Toronto Research Chemicals) | N/A (4-Nitrofluorobenzene-¹³C₆) | 1958100-79-2 | N/A | N/A | Inquire |

Note: Data for closely related ¹³C-labeled compounds are included for reference where direct data for 4-Fluoroiodobenzene-¹³C₆ was not publicly available. Researchers are advised to contact suppliers for the most current and detailed certificate of analysis.

Core Applications in Research and Development

The unique properties of 4-Fluoroiodobenzene-¹³C₆ make it a valuable tool in several key areas of research and drug development.

Internal Standard in Quantitative Mass Spectrometry

One of the primary applications of 4-Fluoroiodobenzene-¹³C₆ is as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) based quantitative assays. The co-elution of the labeled standard with the unlabeled analyte allows for the correction of matrix effects and variations in instrument response, leading to highly accurate and precise quantification of the target compound in complex biological matrices such as plasma, urine, and tissue homogenates.

Metabolic Fate and Pharmacokinetic Studies

In drug discovery and development, understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is crucial. 4-Fluoroiodobenzene-¹³C₆ can be used to trace the metabolic fate of drug candidates containing the 4-fluoroiodophenyl moiety. By analyzing metabolites for the presence of the ¹³C₆-label, researchers can identify metabolic pathways and quantify the extent of biotransformation.

Precursor for Radiolabeled Imaging Agents

While 4-Fluoroiodobenzene-¹³C₆ is a stable isotope-labeled compound, its unlabeled counterpart is a common precursor for the synthesis of radiolabeled positron emission tomography (PET) imaging agents, such as those containing Fluorine-18 ([¹⁸F]).[1][2] The ¹³C₆-labeled version can be used in the development and validation of synthetic routes and as a non-radioactive standard for analytical methods used to characterize the final radiotracer.

Experimental Protocols

This section provides detailed methodologies for key experiments where 4-Fluoroiodobenzene-¹³C₆ is utilized.

Protocol 1: Quantitative Analysis of a Drug Candidate in Plasma using LC-MS/MS with 4-Fluoroiodobenzene-¹³C₆ as an Internal Standard

1. Objective: To accurately quantify the concentration of a hypothetical drug candidate, "Drug-X," containing a 4-fluoroiodophenyl group in human plasma.

2. Materials:

-

Drug-X analytical standard

-

4-Fluoroiodobenzene-¹³C₆ (Internal Standard, IS)

-

Human plasma (blank)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Water, LC-MS grade

-

Solid Phase Extraction (SPE) cartridges

3. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

4. Procedure:

Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes

1. Objective: To determine the metabolic stability of a compound containing the 4-fluoroiodophenyl moiety using 4-Fluoroiodobenzene-¹³C₆ as an analytical internal standard.

2. Materials:

-

Test compound

-

4-Fluoroiodobenzene-¹³C₆ (Internal Standard, IS)

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP⁺)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Incubator/water bath at 37 °C

3. Procedure:

Visualizing Workflows and Pathways

To better illustrate the logical flow of the experimental protocols and the central role of 4-Fluoroiodobenzene-¹³C₆, the following diagrams are provided.

Conclusion

4-Fluoroiodobenzene-¹³C₆ is a powerful and versatile tool for researchers and scientists in the field of drug development and beyond. Its utility as an internal standard for precise quantification and as a tracer for metabolic studies provides critical data for advancing our understanding of chemical and biological systems. The detailed protocols and workflows presented in this guide offer a practical framework for the effective implementation of this valuable isotopically labeled compound in the laboratory. As analytical techniques continue to advance in sensitivity and complexity, the role of stable isotope-labeled standards like 4-Fluoroiodobenzene-¹³C₆ will become even more indispensable.

References

A Technical Guide to the Purity and Isotopic Enrichment of 4-Fluoroiodobenzene-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the purity and isotopic enrichment of 4-Fluoroiodobenzene-¹³C₆, a critical isotopically labeled compound used in various scientific applications, including as a tracer in metabolic research and a building block in the synthesis of complex molecules for drug development. Understanding the precise chemical purity and isotopic enrichment of this compound is paramount for ensuring the accuracy and reproducibility of experimental results.

Quantitative Data Summary

The quality of 4-Fluoroiodobenzene-¹³C₆ is defined by two key parameters: its chemical purity and its isotopic enrichment. While a specific certificate of analysis for 4-Fluoroiodobenzene-¹³C₆ is not publicly available, the following table summarizes the expected specifications based on data from suppliers of similar ¹³C-labeled aromatic compounds, such as Fluorobenzene-¹³C₆. These values represent typical quality standards for such research-grade materials.

| Parameter | Analytical Method | Typical Specification |

| Chemical Purity | Gas Chromatography-Mass Spectrometry (GC-MS) | ≥ 98% |

| Isotopic Enrichment | Nuclear Magnetic Resonance (NMR) Spectroscopy | ≥ 99 atom % ¹³C |

Experimental Protocols

Accurate determination of chemical purity and isotopic enrichment requires robust analytical methodologies. The following sections detail the standardized experimental protocols for the quality assessment of 4-Fluoroiodobenzene-¹³C₆.

Determination of Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is a powerful technique for separating and identifying volatile and semi-volatile compounds in a mixture, making it ideal for assessing the chemical purity of 4-Fluoroiodobenzene-¹³C₆.[1][2][3][4][5]

Methodology:

-

Sample Preparation: A dilute solution of 4-Fluoroiodobenzene-¹³C₆ is prepared in a high-purity volatile solvent, such as dichloromethane (B109758) or hexane. A known internal standard may be added for quantitative analysis.

-

GC Separation: The sample is injected into a gas chromatograph equipped with a capillary column suitable for the separation of halogenated aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column). The oven temperature is programmed to ramp up, allowing for the separation of the target compound from any impurities based on their boiling points and interactions with the stationary phase.

-

MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized, typically by electron ionization (EI), and the resulting fragments are separated based on their mass-to-charge ratio (m/z).

-

Data Analysis: The resulting chromatogram will show a major peak corresponding to 4-Fluoroiodobenzene-¹³C₆ and potentially smaller peaks for any impurities. The mass spectrum of the major peak is used to confirm the identity of the compound. The percentage of chemical purity is calculated by integrating the peak areas of all detected compounds and determining the relative area of the 4-Fluoroiodobenzene-¹³C₆ peak.

Determination of Isotopic Enrichment by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for determining the isotopic enrichment of ¹³C-labeled compounds.[6][7][8] By comparing the signals from the ¹³C-labeled and unlabeled (natural abundance) carbon atoms, a precise measurement of the isotopic enrichment can be achieved.

Methodology:

-

Sample Preparation: A sufficient amount of the 4-Fluoroiodobenzene-¹³C₆ sample (typically 5-20 mg) is dissolved in a deuterated NMR solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

-

¹³C NMR Spectrum Acquisition: A quantitative ¹³C NMR spectrum is acquired. This requires specific acquisition parameters to ensure accurate signal integration, such as a sufficient relaxation delay (D1) and the use of inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).

-

Data Analysis: The ¹³C NMR spectrum will show intense signals corresponding to the ¹³C-labeled carbon atoms in 4-Fluoroiodobenzene-¹³C₆. Any residual unlabeled compound will exhibit very small signals at the same chemical shifts. The isotopic enrichment is determined by integrating the signals of the ¹³C-labeled and any unlabeled carbon atoms and calculating their relative intensities. For a fully labeled compound like 4-Fluoroiodobenzene-¹³C₆, the absence of significant signals at the natural abundance ¹³C intensity is a strong indicator of high isotopic enrichment.

Conclusion

The utility of 4-Fluoroiodobenzene-¹³C₆ in research and development is directly dependent on its high chemical purity and isotopic enrichment. The methodologies of GC-MS and NMR spectroscopy provide the necessary tools for the robust quality control of this essential labeled compound. By adhering to the detailed protocols outlined in this guide, researchers can confidently verify the specifications of their materials, leading to more reliable and reproducible scientific outcomes.

References

- 1. scilit.com [scilit.com]

- 2. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. agilent.com [agilent.com]

- 6. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Labelling Analysis for 13C MFA Using NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 8. pubs.acs.org [pubs.acs.org]

In-Depth Technical Safety Guide: 4-Fluoroiodobenzene-13C6

Disclaimer: This document provides a comprehensive safety overview for 4-Fluoroiodobenzene-13C6. As no specific safety data sheet (SDS) is available for this isotopically labeled compound, the following data is derived from the SDS of its unlabeled analogue, 4-Fluoroiodobenzene (CAS No. 352-34-1). The carbon-13 isotopic labeling is not anticipated to significantly alter the chemical's fundamental hazardous properties. Researchers should always consult the specific SDS provided by their supplier before handling this material.

Substance Identification and Properties

This compound is a stable, isotopically labeled version of 4-fluoroiodobenzene, used as a standard or tracer in various research and development applications, particularly in drug metabolism studies and quantitative mass spectrometry. Its physical and chemical characteristics are crucial for safe handling and experimental design.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₄FI | [1][2] |

| Molecular Weight | 222.00 g/mol | [1][3] |

| Appearance | Liquid | [3] |

| Melting Point | -20 °C | [3][4] |

| Boiling Point | 182-184 °C (at 760 mmHg) | [3][4] |

| Density | 1.925 g/mL at 25 °C | [3][4] |

| Flash Point | 68 °C (154.4 °F) - Closed Cup | [4] |

| Solubility | Insoluble in water. | [5] |

| Refractive Index | n20/D 1.583 | [3][4] |

| Stabilizer | Contains copper as a stabilizer. | [3][4] |

Hazard Identification and Classification

This compound is classified as hazardous. Understanding its specific risks is essential for implementing appropriate safety measures. The Globally Harmonized System (GHS) classification provides a universal standard for hazard communication.

Table 2: GHS Hazard Classification

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 2 | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.[1][2] |

| Serious Eye Damage/Eye Irritation | 2 / 2A | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation.[1][2] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation.[1][2] |

Experimental Protocols and Handling

Adherence to strict protocols for handling, storage, and disposal is mandatory to ensure laboratory safety.

Safe Handling Protocols

-

Ventilation: Always handle this chemical within a certified chemical fume hood to minimize inhalation exposure.[6]

-

Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area.[6] Wash hands thoroughly after handling.

-

Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and take precautionary measures against static discharge.[6][7]

-

Procedural: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]

Storage Conditions

-

Container: Keep the container tightly closed and stored in a dry, cool, and well-ventilated place.[7][8]

-

Environment: Protect from direct sunlight.[8][9] For long-term stability, refrigeration is recommended.[9]

-

Incompatibilities: Store away from strong oxidizing agents.[10]

Emergency Procedures and First Aid

Rapid and appropriate response to exposure or spills is critical.

Table 3: First Aid Measures

| Exposure Route | Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][6] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes. Seek medical attention if irritation develops or persists.[6][7] |

| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[6][7]

-

Specific Hazards: The material is combustible.[8] Containers may explode when heated.[8] Vapors may form explosive mixtures with air and travel to a source of ignition and flash back.[6][7]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may form, including carbon oxides, hydrogen fluoride, and hydrogen iodide.[10]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[8]

Exposure Controls and Personal Protection

A multi-layered approach to exposure control, prioritizing engineering solutions over personal protective equipment (PPE), is best practice.

Caption: The hierarchy of controls prioritizes safer systems over reliance on PPE.

Table 4: Recommended Personal Protective Equipment (PPE)

| Protection | Specification |

| Eye/Face | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9] |

| Skin | Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Ensure full body coverage. |

| Respiratory | A NIOSH/MSHA-approved respirator is required if exposure limits are exceeded or irritation is experienced. Use a respirator with an organic vapor cartridge. |

Spill Management and Disposal

A systematic workflow must be followed to safely manage spills and dispose of waste.

Caption: A systematic workflow for safe and effective chemical spill response.

Disposal Considerations

-

Chemical Waste: This material must be disposed of as hazardous waste. Offer surplus and non-recyclable solutions to a licensed disposal company.[2]

-

Contaminated Packaging: Dispose of contaminated packaging as unused product in accordance with local, state, and federal regulations.[2]

Toxicological and Transport Information

Toxicological Profile

Specific quantitative toxicological data such as LD50 or LC50 for 4-fluoroiodobenzene is not available in the provided search results.[10] The primary known toxicological effects are irritation to the skin, eyes, and respiratory system.[1][2]

Transport Regulations

According to the safety data sheets reviewed, 4-fluoroiodobenzene is not classified as dangerous goods for transport under DOT (US), IMDG, and IATA regulations.[2]

References

- 1. 4-Fluoroiodobenzene | C6H4FI | CID 9605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. capotchem.cn [capotchem.cn]

- 3. 4-Fluoroiodobenzene 99 352-34-1 [sigmaaldrich.com]

- 4. 4-Fluoroiodobenzene 99 352-34-1 [sigmaaldrich.com]

- 5. 1-Fluoro-4-iodobenzene | 352-34-1 [chemicalbook.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. 1-Fluoro-4-iodobenzene - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of 4-Fluoroiodobenzene-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Fluoroiodobenzene-¹³C₆, a critical isotopically labeled compound in synthetic chemistry and drug development. While specific experimental data for the ¹³C₆-labeled variant is limited in publicly available literature, this document compiles established data for its non-labeled analogue, 4-Fluoroiodobenzene, and provides calculated values for the labeled compound where applicable. The methodologies for determining these key physical characteristics are also detailed.

Core Physical Properties

The introduction of six ¹³C atoms significantly increases the molecular weight of 4-Fluoroiodobenzene-¹³C₆ compared to its natural abundance counterpart. Other physical properties, such as melting point, boiling point, and density, are not expected to differ significantly.

| Property | Value (4-Fluoroiodobenzene) | Value (4-Fluoroiodobenzene-¹³C₆) |

| Molecular Formula | C₆H₄FI | ¹³C₆H₄FI |

| Molecular Weight | 222.00 g/mol [1][2][3][4] | 228.03 g/mol (calculated) |

| Appearance | Yellow to light orange coloured clear liquid[5] | Expected to be similar |

| Melting Point | -20 °C (lit.)[2][3][4][6] | Expected to be similar |

| Boiling Point | 182-184 °C (lit.)[2][3][4][6] | Expected to be similar |

| Density | 1.925 g/mL at 25 °C (lit.)[2][3][4][6] | Expected to be slightly higher |

| Refractive Index | n20/D 1.583 (lit.)[2][3][4][6] | Expected to be similar |

| Flash Point | 68 °C - closed cup[2][4] | Expected to be similar |

| Solubility | Insoluble in water, soluble in organic solvents | Expected to be similar |

Synthesis and Application

4-Fluoroiodobenzene is a versatile building block in organic synthesis, particularly in the preparation of radiolabeled molecules for positron emission tomography (PET) imaging.[7] The ¹³C₆-labeling provides a valuable tool for mechanistic studies and as an internal standard in quantitative mass spectrometry-based assays.

The synthesis of 4-fluoroiodobenzene can be achieved by introducing an iodine atom to a specific position on the benzene (B151609) ring of a fluoroaromatic hydrocarbon through a halogenation reaction.[8] This process typically involves the use of an appropriate fluorobenzene (B45895) derivative, an iodine source, and a catalyst under controlled temperature and reaction times to ensure high yield and purity.[8]

One of the notable applications of fluorinated iodobenzene (B50100) derivatives is in Sonogashira cross-coupling reactions for the synthesis of complex molecules, including PET tracers.[7]

Experimental Protocols

1. Melting Point Determination: A small sample of the compound is placed in a capillary tube and heated in a melting point apparatus. The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

2. Boiling Point Determination: The boiling point can be determined by distillation. The compound is heated in a distillation apparatus, and the temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid and the liquid changes into a vapor is recorded as the boiling point. For small quantities, a micro-boiling point determination method can be used.

3. Density Measurement: The density of a liquid is typically determined using a pycnometer. The pycnometer is first weighed empty, then filled with the sample and weighed again. The density is calculated by dividing the mass of the sample by its volume.

4. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the identity and purity of the compound. For 4-Fluoroiodobenzene-¹³C₆, ¹³C NMR would show characteristic shifts and couplings confirming the isotopic labeling.

Experimental Workflow Visualization

The following diagram illustrates a generalized experimental workflow for the synthesis of a radiolabeled PET tracer using a fluoroiodobenzene derivative, a common application for this class of compounds.

Caption: Generalized workflow for the synthesis of a radiolabeled PET tracer.

Safety and Handling

4-Fluoroiodobenzene is classified as a hazardous substance. It is harmful if swallowed or in contact with skin and may cause respiratory irritation.[1][2][4] It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. 4-Fluoroiodobenzene | C6H4FI | CID 9605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Fluoroiodobenzene 99 352-34-1 [sigmaaldrich.com]

- 3. 对氟碘苯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-Fluoroiodobenzene 99 352-34-1 [sigmaaldrich.com]

- 5. 4-Fluoroiodobenzene, 4-Fluoroiodobenzene 352-34-1, 4-Fluoroiodobenzene suppliers in India. [sodiumiodide.net]

- 6. scientificlabs.com [scientificlabs.com]

- 7. researchgate.net [researchgate.net]

- 8. Professional Iodobenzene Supplier [iodobenzene.ltd]

Technical Guide: Analysis of the 13C NMR Spectrum of 4-Fluoroiodobenzene-13C6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected 13C Nuclear Magnetic Resonance (NMR) spectrum of fully isotopically labeled 4-fluoroiodobenzene-13C6. The document outlines predicted chemical shifts, crucial coupling constants, and a comprehensive experimental protocol for acquiring such a spectrum.

Predicted 13C NMR Spectral Data

The 13C NMR spectrum of this compound is predicted to exhibit four distinct signals corresponding to the four unique carbon environments in the molecule. Due to the isotopic labeling, the spectrum will be characterized by complex splitting patterns arising from 13C-19F and 13C-13C spin-spin coupling.

The chemical shifts (δ) are largely influenced by the electronegativity of the fluorine and iodine substituents. The carbon atom directly bonded to fluorine (C1) is expected to show the largest downfield shift, while the carbon bonded to iodine (C4) will also be significantly shifted. The following table summarizes the predicted chemical shifts and key coupling constants.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to 13C-19F Coupling) | nJCF Coupling Constant (Hz) | nJCC Coupling Constant (Hz) |

| C1 | ~162.5 | Doublet | 1JCF: ~245 | 1JC1C2: ~55-60 |

| C2, C6 | ~117.5 | Doublet | 2JCF: ~21 | 1JC2C1, 1JC2C3: ~55-602JC2C6, 2JC2C4: ~1-10 |

| C3, C5 | ~139.5 | Doublet | 3JCF: ~8 | 1JC3C2, 1JC3C4: ~55-602JC3C5: ~1-10 |

| C4 | ~92.0 | Doublet | 4JCF: ~3 | 1JC4C3: ~55-60 |

Note: Chemical shifts are based on data for the unlabeled compound and may vary slightly. Coupling constants are typical values for fluorinated benzene (B151609) derivatives and fully 13C-labeled benzene.[1][2]

Experimental Protocol for 13C NMR Spectroscopy

The following protocol outlines a standard procedure for acquiring a high-resolution 13C NMR spectrum of this compound.

2.1. Sample Preparation

-

Sample Quantity: Dissolve approximately 10-20 mg of purified this compound in a suitable deuterated solvent.[3][4]

-

Solvent Selection: Chloroform-d (CDCl3) is a common choice. Ensure the solvent volume is between 0.5-0.7 mL.[4]

-

Filtration: Filter the solution into a clean, 5 mm NMR tube to a height of about 4-5 cm to ensure homogeneity and remove any particulate matter.[4]

2.2. NMR Spectrometer Setup and Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.[3]

-

Experiment: A standard one-dimensional 13C experiment with proton decoupling is typically performed.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) with a 30° pulse angle is often used to allow for faster repetition rates.

-

Decoupling: Broadband proton decoupling (e.g., 'garp' or 'waltz16') should be applied during the acquisition period to simplify the spectrum by removing 13C-1H couplings.

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for adequate relaxation of the carbon nuclei.[5]

-

Number of Scans (NS): Due to the low natural abundance of 13C being irrelevant in a fully labeled sample, the number of scans will depend on the sample concentration. Start with 64 or 128 scans and increase as needed to achieve a good signal-to-noise ratio.[5][6]

-

Spectral Width (SW): A spectral width of approximately 200-250 ppm is sufficient to cover the entire range of 13C chemical shifts for aromatic compounds.[6]

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

-

2.3. Data Processing

-

Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3-1.0 Hz before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply an automatic baseline correction.

-

Referencing: Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl3 at 77.16 ppm).[5]

-

Peak Picking and Integration: Identify all significant peaks and measure their chemical shifts and coupling constants.

Visualization of Key Molecular Interactions

The following diagrams illustrate the logical workflow for the NMR experiment and the key spin-spin coupling interactions within the this compound molecule.

References

- 1. ^(13)C nuclear magnetic resonance spectroscopy. Determination of carbon-fluorine couplings | Semantic Scholar [semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. chem.uiowa.edu [chem.uiowa.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Mass Spectrometry of 4-Fluoroiodobenzene-13C6